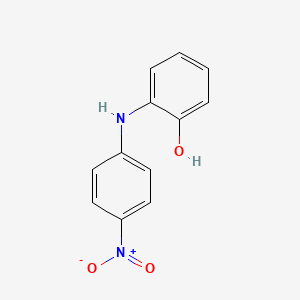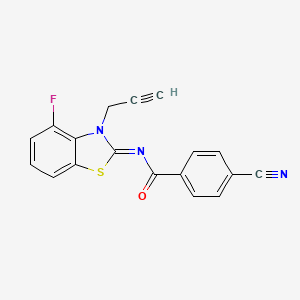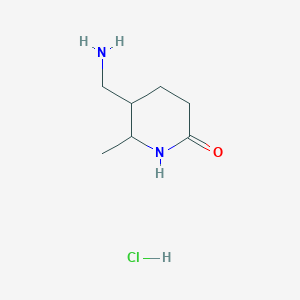
3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of heterocyclic compounds known as pyrrolidine-2,5-diones . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine-2,5-dione derivatives often involves the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which can then be converted into the desired pyrrolidine-2,5-dione derivatives by reaction with thionyl chloride .Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O2 . The structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine-2,5-dione derivatives are diverse and can lead to a variety of biologically active compounds . The pyrrolidine ring in these compounds can undergo various transformations, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .作用機序
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been reported to positively affect the anticonvulsant activity .
Action Environment
It’s known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity .
実験室実験の利点と制限
One of the major advantages of using 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione in lab experiments is its high potency and selectivity for this compoundβ. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of this compoundβ in various signaling pathways. One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in in vivo experiments.
将来の方向性
There are several future directions for research on 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione. One of the major areas of research is the development of new drugs for the treatment of various diseases. Inhibition of this compoundβ by this compound has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and diabetes. Further research is needed to optimize the dosing and delivery of this compound for clinical use. Another area of research is the development of new this compoundβ inhibitors with improved pharmacokinetic properties and reduced toxicity. This could lead to the development of safer and more effective drugs for the treatment of various diseases.
合成法
The synthesis method for 3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione involves the reaction of 4-methylphenylhydrazine with 2,5-dioxopyrrolidine-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with aniline to obtain this compound. This method has been described in detail in various research articles and has been optimized for high yield and purity.
科学的研究の応用
3-Anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is the development of new drugs for the treatment of various diseases. This compoundβ is involved in the regulation of various signaling pathways that are implicated in the pathogenesis of various diseases such as cancer, Alzheimer's disease, and diabetes. Inhibition of this compoundβ by this compound has shown promising results in preclinical studies for the treatment of these diseases.
特性
IUPAC Name |
3-anilino-1-(4-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12-7-9-14(10-8-12)19-16(20)11-15(17(19)21)18-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFNOQRZECLLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Bromo(difluoro)methyl]-5-(trifluoromethyl)-1H-benzimidazole](/img/structure/B2930259.png)


![2-[2-(Naphthalen-2-yl)acetamido]pentanedioic acid](/img/structure/B2930266.png)
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B2930268.png)
![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2930270.png)


![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2930274.png)
![3-[4-(Acetylamino)phenyl]acrylic acid](/img/structure/B2930275.png)

